![molecular formula C33H37NO14 B2900574 Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH CAS No. 127656-85-3](/img/structure/B2900574.png)
Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of L-threonine, which is an essential amino acid. Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH is synthesized by attaching four acetylated D-galactose molecules to the hydroxyl group of L-threonine.
Mechanism of Action
The mechanism of action of Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH is not well understood. However, it is believed that the presence of the four acetylated D-galactose molecules on the hydroxyl group of L-threonine enhances the immunogenicity of the molecule. This may be due to the ability of the acetylated D-galactose molecules to interact with immune cells and stimulate an immune response.
Biochemical and physiological effects:
Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH has been shown to have biochemical and physiological effects in various studies. For example, it has been shown to induce an immune response in mice when used as a glycopeptide antigen. Additionally, it has been shown to have antimicrobial activity against certain bacteria, although the mechanism of action for this activity is not well understood.
Advantages and Limitations for Lab Experiments
One of the advantages of using Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH in lab experiments is its ability to enhance the immunogenicity of glycopeptide antigens. This can be useful in the development of vaccines against bacterial and viral infections. However, one of the limitations of using this compound is its high cost, which may limit its use in some research applications.
Future Directions
There are several future directions for research involving Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH. One direction is the development of new glycopeptide-based vaccines using this compound as a building block. Another direction is the investigation of the mechanism of action of Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH, particularly in its antimicrobial activity. Additionally, the synthesis of Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH using alternative methods or starting materials may be explored to reduce the cost of this compound.
Synthesis Methods
The synthesis of Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH involves the attachment of four acetylated D-galactose molecules to the hydroxyl group of L-threonine. This reaction is catalyzed by a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine (TEA). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. After the reaction is complete, the Fmoc protecting group is removed using a base such as piperidine to yield Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH.
Scientific Research Applications
Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH has been used in various scientific research applications. One of the primary applications of this compound is in the development of glycopeptide-based vaccines. Glycopeptides are molecules that contain both protein and carbohydrate components, and they have been shown to be effective in inducing an immune response. Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH can be used as a building block to synthesize glycopeptide antigens, which can then be used to develop vaccines against bacterial and viral infections.
properties
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37NO14/c1-16(27(31(39)40)34-33(41)43-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)44-32-30(47-20(5)38)29(46-19(4)37)28(45-18(3)36)26(48-32)15-42-17(2)35/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,41)(H,39,40)/t16-,26-,27+,28+,29+,30-,32-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSXZIRHPAUPGC-MEHVGXPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37NO14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Thr(beta-D-Gal(Ac)4)-OH |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.